
2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by their tetrahydrogenated isoquinoline structure, which is a significant feature in various chemical and biological applications .
Métodos De Preparación
The synthesis of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol typically involves starting materials such as 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline. High yield syntheses have been described for related compounds, indicating that similar methods can be applied to this compound. The reaction conditions often involve specific reagents and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a model compound for studying the behavior of tetrahydroisoquinolines. In medicine, it has potential therapeutic applications due to its unique structure and reactivity .
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol include other tetrahydroisoquinolines such as 3-ethylidene-1,2,4,6,7,11b-hexahydrobenzo[a]quinolizine and 3-ethyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine. These compounds share a similar core structure but differ in their substituents and specific reactivity. The uniqueness of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol lies in its specific ethyl and hydroxy substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
53988-65-1 |
|---|---|
Fórmula molecular |
C18H25NO5 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;propanedioic acid |
InChI |
InChI=1S/C15H21NO.C3H4O4/c1-2-15(17)8-10-16-9-7-12-5-3-4-6-13(12)14(16)11-15;4-2(5)1-3(6)7/h3-6,14,17H,2,7-11H2,1H3;1H2,(H,4,5)(H,6,7) |
Clave InChI |
MOAHCAZEGXGCDD-UHFFFAOYSA-N |
SMILES |
CCC1(CCN2CCC3=CC=CC=C3C2C1)O.C(C(=O)O)C(=O)O |
SMILES canónico |
CCC1(CCN2CCC3=CC=CC=C3C2C1)O.C(C(=O)O)C(=O)O |
Sinónimos |
EMD 16 139 EMD 16-139 EMD 16139 EMD-16-139 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)

![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)
![methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1231006.png)
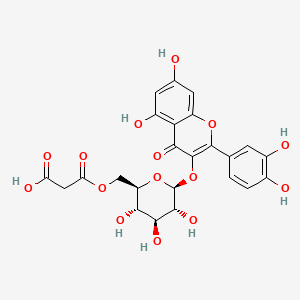
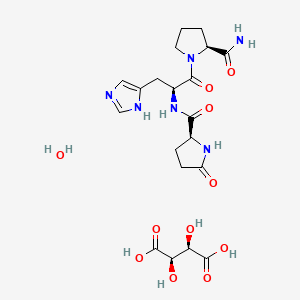

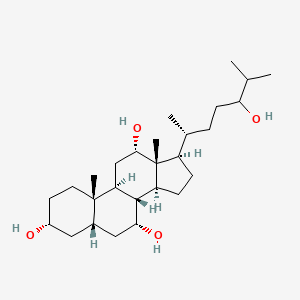
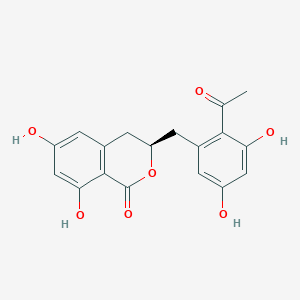
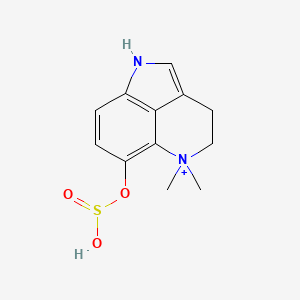

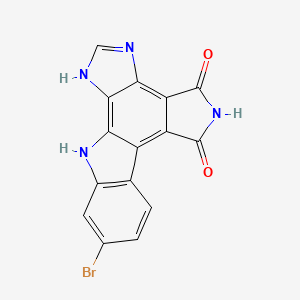
![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
